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Compound of Interest

Compound Name: 25R-Inokosterone

Cat. No.: B1219532 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary spectral analysis techniques

for the characterization of 25R-Inokosterone, a phytoecdysteroid of significant interest in

various research and development fields. The following sections detail the expected spectral

data, comprehensive experimental protocols for acquiring this data, and visualizations of

relevant biological pathways and analytical workflows.

Overview of Spectral Techniques
The structural elucidation and confirmation of 25R-Inokosterone (C₂₇H₄₄O₇, Molar Mass:

480.6 g/mol ) relies on a combination of spectroscopic methods.[1] These include Nuclear

Magnetic Resonance (NMR) spectroscopy for determining the carbon-hydrogen framework,

Mass Spectrometry (MS) for ascertaining the molecular weight and fragmentation pattern,

Infrared (IR) spectroscopy for identifying functional groups, and Ultraviolet-Visible (UV-Vis)

spectroscopy for analyzing the electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural assignment of

25R-Inokosterone. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC,

HMBC) NMR experiments are essential for unambiguously assigning all proton and carbon

signals.
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While a complete, tabulated set of NMR data for 25R-Inokosterone is not readily available in

the public domain, data for the structurally similar and well-studied ecdysteroid, 20-

hydroxyecdysone, provides a valuable reference for expected chemical shifts.

Table 1: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for 20-

Hydroxyecdysone[2]
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Position
¹H Chemical Shift
(δ, ppm)

Multiplicity (J, Hz)
¹³C Chemical Shift
(δ, ppm)

1 1.85, 1.45 m 38.5

2 3.92 m 68.7

3 3.84 m 68.5

4 2.35, 2.30 m 32.8

5 2.37 dd (12.0, 3.0) 52.1

6 - - 206.5

7 5.80 d (2.5) 122.2

8 - - 168.0

9 3.15 ddd (10.8, 7.2, 2.6) 35.0

10 - - 39.4

11 1.95, 1.55 m 22.0

12 2.15, 1.50 m 32.5

13 - - 48.5

14 - - 85.3

15 1.80, 1.30 m 31.8

16 2.05, 1.75 m 21.5

17 2.45 t (9.0) 50.8

18 0.91 s 17.8

19 0.88 s 24.8

20 - - 78.5

21 1.19 s 21.8

22 3.35 dd (9.0, 2.0) 77.9

23 1.60, 1.40 m 32.0
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24 1.20 s 21.9

25 - - 71.3

26 1.18 s 29.5

27 1.18 s 29.5

Experimental Protocol: NMR Spectroscopy of 25R-
Inokosterone

Sample Preparation:

Dissolve 5-10 mg of purified 25R-Inokosterone in approximately 0.5 mL of a suitable

deuterated solvent (e.g., methanol-d₄ (CD₃OD), chloroform-d (CDCl₃), or pyridine-d₅).

Transfer the solution to a 5 mm NMR tube.

Ensure the sample is free of any particulate matter.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is

recommended for optimal resolution and sensitivity.

Data Acquisition:

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include

a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio

(e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-220

ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically

required.

2D NMR (COSY, HSQC, HMBC): Acquire standard 2D correlation spectra to establish

proton-proton and proton-carbon connectivities. These experiments are crucial for the
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complete and unambiguous assignment of the molecular structure.

Data Processing:

Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).

Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectra to the residual solvent peak (e.g., CD₃OD at δH 3.31 and δC 49.0

ppm).

Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of 25R-Inokosterone, and its fragmentation pattern offers valuable structural clues. High-

resolution mass spectrometry (HRMS) is essential for confirming the elemental formula.

Table 2: High-Resolution Mass Spectrometry Data for 25R-Inokosterone

Ion Calculated m/z Observed m/z Formula

[M+H]⁺ 481.3160 - C₂₇H₄₅O₇

[M+Na]⁺ 503.2979 - C₂₇H₄₄NaO₇

[M+K]⁺ 519.2719 - C₂₇H₄₄KO₇

Note: Observed m/z values would be determined experimentally.

Table 3: Key Mass Fragmentation Data for 25R-Inokosterone[3]
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m/z (relative intensity) Proposed Fragment

480 [M]⁺ Molecular Ion

462 [M-H₂O]⁺

444 [M-2H₂O]⁺

426 [M-3H₂O]⁺

363 [M-C₆H₁₃O₂]⁺ (Side chain cleavage)

301 [Steroid nucleus fragment]⁺

99 [C₆H₁₁O]⁺ (Side chain fragment)

81 [C₆H₉]⁺

Experimental Protocol: Mass Spectrometry of 25R-
Inokosterone

Sample Preparation:

Prepare a dilute solution of 25R-Inokosterone (approximately 10-100 µg/mL) in a suitable

solvent such as methanol or acetonitrile.

The sample should be free of non-volatile salts and buffers.

Instrumentation:

A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or

Orbitrap instrument, is recommended.

Electrospray ionization (ESI) is a common and suitable ionization technique for this type of

molecule.

Data Acquisition:

Introduce the sample into the mass spectrometer via direct infusion or coupled with a

liquid chromatography (LC) system.
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Acquire spectra in both positive and negative ion modes to observe different adducts (e.g.,

[M+H]⁺, [M+Na]⁺, [M-H]⁻).

For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the

molecular ion (or a prominent adduct) and subjecting it to collision-induced dissociation

(CID).

Data Analysis:

Process the data to identify the molecular ion and determine its accurate mass.

Use the accurate mass to calculate the elemental composition.

Analyze the MS/MS spectra to identify characteristic fragment ions and propose a

fragmentation pathway, which can help confirm the structure.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 25R-Inokosterone.

Table 4: Expected Infrared Absorption Bands for 25R-Inokosterone

Wavenumber (cm⁻¹) Functional Group Vibration

~3400 (broad) O-H Stretching

~2950-2850 C-H Stretching (sp³ hybridized)

~1710 C=O Stretching (Ketone)

~1650 C=C Stretching (Alkene)

~1450 C-H Bending

~1050 C-O Stretching (Alcohols)

Experimental Protocol: FT-IR Spectroscopy of 25R-
Inokosterone

Sample Preparation:
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For solid samples, prepare a KBr (potassium bromide) pellet by mixing a small amount of

25R-Inokosterone with dry KBr powder and pressing it into a thin, transparent disk.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing

a small amount of the solid sample directly onto the ATR crystal.

Instrumentation:

A Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Record the spectrum of the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Analysis:

Identify the major absorption bands and correlate them with the functional groups present

in the 25R-Inokosterone molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the conjugated systems within the 25R-
Inokosterone molecule. The α,β-unsaturated ketone in the B-ring is the primary chromophore.

Table 5: Expected UV-Visible Absorption Data for 25R-Inokosterone

Solvent λmax (nm)
Molar Absorptivity
(ε)

Transition

Methanol or Ethanol ~242 ~12,000 π → π*

Note: The λmax for the n → π transition of the carbonyl group is expected to be around 310-

330 nm but with a much lower intensity.*
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Experimental Protocol: UV-Vis Spectroscopy of 25R-
Inokosterone

Sample Preparation:

Prepare a stock solution of 25R-Inokosterone of known concentration in a UV-transparent

solvent (e.g., methanol or ethanol).

Prepare a series of dilutions to determine the molar absorptivity accurately and to ensure

the absorbance reading is within the linear range of the instrument (typically 0.1-1.0 AU).

Instrumentation:

A dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Use a matched pair of quartz cuvettes (typically 1 cm path length).

Fill one cuvette with the solvent to be used as a blank.

Fill the other cuvette with the sample solution.

Scan the sample over a wavelength range of approximately 200-400 nm.

Data Analysis:

Identify the wavelength of maximum absorbance (λmax).

Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε), where A is the

absorbance, c is the molar concentration, and l is the path length.
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Caption: General experimental workflow for the spectral analysis of 25R-Inokosterone.

Hypothetical Signaling Pathway Involvement
While direct evidence linking 25R-Inokosterone to specific signaling pathways is limited,

phytoecdysteroids, in general, have been shown to exert their biological effects through

pathways such as the PI3K/Akt and mTOR pathways. The following diagrams illustrate these

pathways, which represent potential targets for 25R-Inokosterone.
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Caption: Hypothetical activation of the PI3K/Akt pathway by 25R-Inokosterone.
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Caption: Potential modulation of the mTOR signaling pathway by 25R-Inokosterone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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